(2,6-Bis(difluoromethoxy)phenyl)hydrazine
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Overview
Description
(2,6-Bis(difluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2O2 and a molecular weight of 240.15 It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,6-difluoromethoxybenzene with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
(2,6-Bis(difluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,6-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form bonds with various substrates, leading to the formation of new compounds. The difluoromethoxy groups may enhance the compound’s stability and reactivity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoromethoxybenzene: A precursor in the synthesis of (2,6-Bis(difluoromethoxy)phenyl)hydrazine.
Phenylhydrazine: A related compound with similar hydrazine functionality but lacking the difluoromethoxy groups.
2,6-Difluorophenylhydrazine: A compound with similar structural features but different substituents.
Uniqueness
This compound is unique due to the presence of two difluoromethoxy groups, which impart distinct chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8F4N2O2 |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
[2,6-bis(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2O2/c9-7(10)15-4-2-1-3-5(6(4)14-13)16-8(11)12/h1-3,7-8,14H,13H2 |
InChI Key |
MBMIPBDWTQNNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)NN)OC(F)F |
Origin of Product |
United States |
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